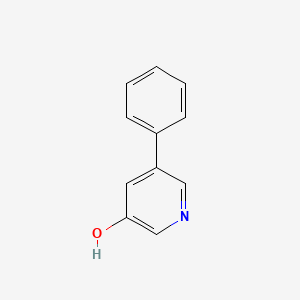

3-Hydroxy-5-phenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-6-10(7-12-8-11)9-4-2-1-3-5-9/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTMKQSGPRZCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376557 | |

| Record name | 5-phenylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31676-55-8 | |

| Record name | 5-Phenyl-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31676-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-phenylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-5-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic protocols for 3-hydroxy-5-phenylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details two principal synthetic routes: a modern approach utilizing the Suzuki-Miyaura cross-coupling reaction and a classical method involving the diazotization of an amino precursor. This guide is intended to furnish researchers and drug development professionals with the necessary information to effectively synthesize and utilize this valuable scaffold.

Core Synthetic Strategies

The synthesis of this compound can be efficiently achieved through two main pathways, each with its own set of advantages and considerations.

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it a highly effective strategy for the synthesis of this compound. This approach typically involves the coupling of a halogenated 3-hydroxypyridine derivative (or a protected precursor) with phenylboronic acid in the presence of a palladium catalyst and a base. To circumvent potential complications with the free hydroxyl group during the coupling reaction, a common strategy is to employ a protected starting material, such as 3-benzyloxy-5-bromopyridine.

Reaction Scheme:

Caption: Suzuki-Miyaura pathway to this compound.

Diazotization of 3-Amino-5-phenylpyridine

A more classical approach to the synthesis of this compound involves the diazotization of 3-amino-5-phenylpyridine. This method leverages the conversion of a primary aromatic amine to a diazonium salt, which is then subsequently hydrolyzed to the corresponding hydroxyl group. While this method is straightforward, the handling of potentially unstable diazonium salts requires careful temperature control.

Reaction Scheme:

Caption: Diazotization pathway to this compound.

Quantitative Data Summary

The following table summarizes typical yields for reactions analogous to the key steps in the synthesis of this compound. Note that yields can vary significantly based on the specific substrates and reaction conditions employed.

| Reaction Type | Starting Material | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) |

| Suzuki Coupling | 5-Bromo-N-phenylpyridin-3-amine | N,5-diphenylpyridin-3-amine | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/Water | 85-95 | 85 |

| Suzuki Coupling | 5-Bromo-2-methylpyridin-3-amine | 5-Aryl-2-methylpyridin-3-amine | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/Water | 85-95 | 60-85 |

| Benzyl Ether Deprotection | Benzyl Ethers | Alcohols | DDQ, photoirradiation | Acetonitrile | Room Temp. | Good to Excellent |

| Diazotization | Aromatic Amines | Aromatic Hydroxyls | NaNO₂, Strong Acid | Water | 0-5 | Variable |

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is divided into two main stages: the synthesis of the protected intermediate, 3-benzyloxy-5-bromopyridine, followed by the Suzuki-Miyaura coupling and subsequent deprotection.

Materials:

-

3,5-Dibromopyridine

-

Benzyl alcohol

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of benzyl alcohol (1.0 eq.) in anhydrous DMF, add sodium hydride (1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 3,5-dibromopyridine (1.0 eq.) in anhydrous DMF.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-benzyloxy-5-bromopyridine.

Materials:

-

3-Benzyloxy-5-bromopyridine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Methanol

Procedure:

Suzuki-Miyaura Coupling:

-

In a round-bottom flask, combine 3-benzyloxy-5-bromopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Place the flask under an inert atmosphere.

-

Add 1,4-dioxane and degassed water (typically in a 4:1 ratio).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 eq.).

-

Heat the reaction mixture to 85-95 °C and stir vigorously for 12-24 hours.[1]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure. The crude 3-benzyloxy-5-phenylpyridine can be used in the next step without further purification or purified by column chromatography.

Deprotection:

-

Dissolve the crude 3-benzyloxy-5-phenylpyridine in methanol.

-

Add 10% Pd/C catalyst.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound. Purify by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of this compound via Diazotization

Materials:

-

3-Amino-5-phenylpyridine

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Ice

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-amino-5-phenylpyridine (1.0 eq.) in an aqueous solution of sulfuric acid or hydrochloric acid at 0-5 °C with stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford this compound.

Experimental Workflow Visualization

The following diagram illustrates the typical laboratory workflow for the Suzuki-Miyaura coupling synthesis of this compound.

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

References

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-5-phenylpyridine via Suzuki-Miyaura Coupling

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of 3-hydroxy-5-phenylpyridine, a valuable heterocyclic scaffold in medicinal chemistry, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document details the reaction mechanism, provides a step-by-step experimental protocol, summarizes key quantitative data, and presents visual workflows to facilitate understanding and implementation in a laboratory setting. The Suzuki-Miyaura coupling is highlighted for its versatility, functional group tolerance, and efficiency in constructing the pivotal C-C bond between the pyridine and phenyl rings.[1][2]

Introduction

The phenylpyridine framework is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities.[3] The synthesis of functionalized biaryl compounds, such as this compound, is a key objective in modern organic synthesis. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction has become one of the most powerful and widely used tools.[4][5] Its popularity stems from the mild reaction conditions, high yields, commercial availability of boronic acids, and remarkable tolerance of various functional groups.[2]

This guide focuses on the application of the Suzuki-Miyaura reaction for the synthesis of this compound from 3-hydroxy-5-bromopyridine and phenylboronic acid.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-hydroxy-5-bromopyridine, forming a Pd(II) complex.[1]

-

Transmetalation: The phenyl group is transferred from the boronic acid to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]

-

Reductive Elimination: The two organic fragments (the phenyl and pyridyl groups) on the palladium complex are coupled, forming the C-C bond of the final product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][6]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound. The protocol is adapted from general procedures for the Suzuki-Miyaura coupling of bromopyridines.[3][8]

Materials:

-

3-Hydroxy-5-bromopyridine (1.0 eq.)

-

Phenylboronic acid (1.2-1.5 eq.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq.)

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Degassed Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Reaction Setup

-

To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-5-bromopyridine, phenylboronic acid, and the base.

-

Add the palladium catalyst and any supporting ligand to the flask.

-

Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to ensure anaerobic conditions.

-

Using a syringe, add the degassed organic solvent, followed by the degassed water. The typical solvent ratio is 4:1 to 5:1 (organic solvent:water).[2][3]

Reaction Execution

-

Immerse the flask in a preheated oil bath and heat the reaction mixture to the desired temperature, typically between 80-110 °C, with vigorous stirring.[3][9]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (3-hydroxy-5-bromopyridine) is fully consumed. This typically takes 4-24 hours.[3][10]

Work-up and Purification

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.[3]

-

Combine the organic layers and wash with brine to remove residual base and water-soluble impurities.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

-

Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

This section summarizes the key quantitative data associated with the Suzuki-Miyaura synthesis of this compound.

Table 1: Summary of Typical Reaction Conditions

| Parameter | Condition | Rationale / Notes | Reference |

| Halide | 3-Hydroxy-5-bromopyridine | Aryl bromides offer a good balance of reactivity and stability. | [9] |

| Boronic Acid | Phenylboronic acid | Commercially available and stable. | [3] |

| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | A common and effective Pd(0) catalyst. Other systems like Pd(OAc)₂/PPh₃ can also be used. | [8][10] |

| Base | K₂CO₃ or K₃PO₄ (2-3 eq.) | Essential for activating the boronic acid for transmetalation. K₃PO₄ is often used for less reactive substrates. | [3][10] |

| Solvent | 1,4-Dioxane / H₂O (4:1) | A biphasic system is common. Dioxane is effective at dissolving organic reagents. | [2][3] |

| Temperature | 80 - 100 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant degradation. | [3] |

| Reaction Time | 4 - 24 hours | Dependent on substrate reactivity and catalyst efficiency. Monitored by TLC. | [3][10] |

| Yield | Moderate to Good | Yields are substrate-dependent but are generally good for this type of coupling. | [2] |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| CAS Number | 31676-55-8 |

| Molecular Formula | C₁₁H₉NO |

| Molecular Weight | 171.20 g/mol |

| Appearance | Solid (form may vary) |

| Purity | >95% (typical) |

| Storage | 2-8 °C |

| ¹H NMR | Spectral data will show characteristic aromatic proton signals for both the phenyl and substituted pyridine rings, as well as a signal for the hydroxyl proton. |

| ¹³C NMR | Spectral data will show the corresponding signals for the 11 carbon atoms in the molecule. |

| Mass Spec (MS) | ESI-MS m/z [M+H]⁺ expected at ~172.07. |

| FT-IR (KBr, cm⁻¹) | Expected peaks include O-H stretching (broad, ~3300-3000), C-H aromatic stretching (~3100-3000), C=C and C=N stretching (~1600-1450). |

Note: Specific spectroscopic data should be acquired and interpreted for each synthesized batch to confirm structure and purity.[11][12][13]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. The reaction demonstrates high functional group tolerance, proceeds under relatively mild conditions, and typically provides good to excellent yields. This technical guide offers a comprehensive framework, including a detailed experimental protocol and workflow, to assist researchers in the successful synthesis and purification of this important heterocyclic compound for applications in drug discovery and materials science.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. ijpcbs.com [ijpcbs.com]

- 13. mdpi.com [mdpi.com]

Novel Synthetic Routes to 3-Hydroxy-5-phenylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-5-phenylpyridine is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Its structural analogy to bioactive molecules necessitates the development of efficient and versatile synthetic methodologies. This technical guide provides a comprehensive overview of novel synthetic routes to this compound and its derivatives, with a focus on innovative strategies that offer advantages in terms of yield, substrate scope, and reaction conditions. This document details key experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic pathways to facilitate understanding and implementation in a research and development setting.

Introduction

The 3-hydroxypyridine moiety is a privileged structure in medicinal chemistry, being a key component of the vitamin B6 family and exhibiting a wide range of biological activities. The introduction of a phenyl group at the 5-position can significantly modulate the physicochemical and pharmacological properties of the molecule, making this compound a valuable target for drug discovery programs. The development of novel and efficient synthetic routes to access this scaffold is therefore of considerable interest to the scientific community. This guide will explore several modern approaches to the synthesis of this compound, including palladium-catalyzed cross-coupling reactions, multi-component cyclization strategies, and functionalization of pre-existing pyridine rings.

Synthetic Strategies

Several innovative strategies have emerged for the synthesis of substituted 3-hydroxypyridines, which can be adapted for the specific synthesis of this compound. The following sections will detail some of the most promising approaches.

Strategy 1: Palladium-Catalyzed Cross-Coupling of a Halogenated 3-Hydroxypyridine

A highly versatile and widely used method for the formation of carbon-carbon bonds is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This approach allows for the late-stage introduction of the phenyl group onto a pre-functionalized 3-hydroxypyridine core. A plausible and efficient route involves the coupling of a 5-halo-3-hydroxypyridine (e.g., 5-bromo-3-hydroxypyridine) with phenylboronic acid.

Figure 1: Suzuki-Miyaura cross-coupling for the synthesis of this compound.

Table 1: Quantitative Data for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromo-3-hydroxypyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/Water | 80-100 | 2-4 | Typically >80 | [1] |

-

Reaction Setup: In a round-bottom flask, combine 5-bromo-3-hydroxypyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Addition: Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

-

Inert Atmosphere: Flush the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

-

Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography to afford this compound.

Strategy 2: De Novo Synthesis via "Anti-Wacker"-Type Cyclization

A novel and elegant approach for the synthesis of polysubstituted 3-hydroxypyridines involves a palladium-catalyzed "anti-Wacker"-type arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids.[2] By utilizing phenylboronic acid in this multi-step sequence, it is possible to construct the this compound scaffold.

Figure 2: De novo synthesis of this compound via "anti-Wacker"-type cyclization.

Table 2: Quantitative Data for "Anti-Wacker"-Type Cyclization Route [2]

| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cyclization | N-propargyl-N-tosyl-aminoaldehyde, Phenylboronic acid | Pd₂(dba)₃, P(2-furyl)₃ | Toluene | 80 | 12 | 60-80 |

| Oxidation | 5-Phenyl-3-hydroxy-1,2,3,6-tetrahydropyridine | DMP | CH₂Cl₂ | rt | 1 | ~90 |

| Elimination | 3-Oxo derivative | DBU | Toluene | 110 | 12 | ~85 |

-

Pd(0)-catalyzed Arylative Cyclization:

-

To a solution of the N-propargyl-N-tosyl-aminoaldehyde (0.20 mmol) in toluene (2.0 mL) is added phenylboronic acid (0.30 mmol).

-

Tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol) and tri(2-furyl)phosphine (0.04 mmol) are then added.

-

The mixture is stirred at 80 °C for 12 hours.

-

After cooling, the reaction mixture is filtered through a pad of Celite and concentrated.

-

The residue is purified by silica gel chromatography to give the 5-phenyl-3-hydroxy-1,2,3,6-tetrahydropyridine derivative.

-

-

Oxidation:

-

To a solution of the tetrahydropyridine derivative (0.15 mmol) in CH₂Cl₂ (1.5 mL) is added Dess-Martin periodinane (0.18 mmol) at room temperature.

-

The mixture is stirred for 1 hour.

-

The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.

-

The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried and concentrated to give the crude 3-oxo derivative, which is used in the next step without further purification.

-

-

Elimination:

-

A solution of the crude 3-oxo derivative (0.15 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.30 mmol) in toluene (1.5 mL) is heated at 110 °C for 12 hours.

-

After cooling, the mixture is diluted with ethyl acetate and washed with 1 M HCl.

-

The organic layer is dried, concentrated, and purified by silica gel chromatography to afford the this compound.

-

Strategy 3: Synthesis from 2-Acylfurans

A patented method describes the synthesis of 3-hydroxypyridine derivatives from 2-acylfurans and a nitrogen-containing compound, such as aqueous or alcoholic ammonia, at elevated temperatures and pressures.[3] This approach offers a potentially scalable and economical route to the 3-hydroxypyridine core. To obtain the 5-phenyl derivative, one would need to start with a 2-acyl-5-phenylfuran.

Figure 3: Synthesis of this compound from a 2-acyl-5-phenylfuran.

Table 3: Quantitative Data for Synthesis from 2-Acylfurans [3]

| Reactant 1 | Nitrogen Source | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |

| 2-Acylfuran derivative | Aqueous/alcoholic ammonia | 130-300 | 1.5-14 | 1.5 | up to 83-92 |

-

Reaction Setup: A high-pressure autoclave is charged with the 2-acyl-5-phenylfuran and an aqueous or alcoholic solution of ammonia.

-

Reaction: The autoclave is sealed, and the reaction mixture is heated to a temperature between 130 °C and 300 °C with stirring for approximately 1.5 hours. The pressure will rise to between 1.5 and 14 MPa.

-

Workup: After the reaction is complete, the autoclave is cooled, and the precipitated product is collected by filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to yield the desired this compound derivative.

Summary and Comparison

The synthetic routes presented offer distinct advantages and disadvantages for the preparation of this compound.

-

The Suzuki-Miyaura cross-coupling is a highly reliable and versatile method, particularly for late-stage functionalization. It benefits from mild reaction conditions and high yields. However, it requires the synthesis of a pre-halogenated 3-hydroxypyridine precursor.

-

The "anti-Wacker"-type cyclization represents a novel and elegant de novo synthesis. It allows for the construction of the substituted pyridine ring from simple starting materials in a convergent manner. The multi-step nature of this route may be a drawback for large-scale synthesis.

-

The synthesis from 2-acylfurans is a potentially cost-effective and scalable method, particularly for industrial applications. The requirement for high temperatures and pressures, as well as a specific starting furan derivative, are key considerations for this approach.

The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, the availability of starting materials, and the specific requirements for purity and yield. For laboratory-scale synthesis and derivatization, the Suzuki-Miyaura coupling offers excellent flexibility. For the exploration of novel chemical space and the development of new synthetic methodologies, the "anti-Wacker"-type cyclization is a powerful tool. The furan-based approach holds promise for the large-scale, economical production of 3-hydroxypyridine derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-5-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-phenylpyridine (CAS No: 31676-55-8) is a heterocyclic organic compound featuring a pyridine ring substituted with both a hydroxyl and a phenyl group.[1][2] This unique combination of functional groups bestows upon it a range of physicochemical properties that are of significant interest in the fields of medicinal chemistry and drug development. The pyridine moiety, a common scaffold in numerous pharmaceuticals, provides a basic nitrogen atom capable of forming hydrogen bonds and participating in salt formation, which can influence solubility and bioavailability. The phenyl group introduces lipophilicity, impacting the molecule's ability to cross biological membranes. The hydroxyl group can act as both a hydrogen bond donor and acceptor, further modulating the compound's interaction with biological targets and its overall physicochemical profile.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It includes detailed experimental protocols for the determination of these properties, a plausible synthetic route, and an exploration of its potential biological activities based on the known pharmacology of related compounds.

Physicochemical Properties

A summary of the available experimental and predicted physicochemical data for this compound is presented below. Due to a scarcity of direct experimental data for this specific compound, predicted values from computational models and data from structurally similar compounds are included to provide a more complete profile.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₁H₉NO | - | [1][2] |

| Molecular Weight | 171.2 g/mol | - | [1][2] |

| Melting Point | 179-180 °C | Experimental | [2] |

| Boiling Point | 439.7 ± 40.0 °C | Predicted (for 3-Hydroxy-5-(4-ethylphenyl)pyridine) | [3] |

| pKa | 9.02 ± 0.10 | Predicted (for 3-Hydroxy-5-(4-ethylphenyl)pyridine) | [3] |

| logP | 2.49 | Predicted (for 3-phenylpyridine) | [4] |

| Water Solubility | 3.55 g/L | Predicted (for 3-phenylpyridine) | [4] |

Synthesis

A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[5] For the synthesis of this compound, a suitable starting material would be a halogenated 3-hydroxypyridine, such as 3-bromo-5-hydroxypyridine, which can be coupled with phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

3-Bromo-5-hydroxypyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine 3-bromo-5-hydroxypyridine (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (0.03 equivalents), and triphenylphosphine (0.06 equivalents).

-

Flush the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 ratio).

-

Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Experimental Protocols for Physicochemical Property Determination

The following sections provide detailed methodologies for the experimental determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Tap the capillary tube gently on a hard surface to ensure the sample is tightly packed at the bottom.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (based on the known value of 179-180 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

pKa Determination by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, there are two potential ionizable groups: the pyridinic nitrogen (basic) and the hydroxyl group (acidic). UV-Vis spectrophotometry can be used to determine the pKa by measuring the change in absorbance at different pH values.

Apparatus:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

pH meter

-

Quartz cuvettes

-

A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

-

For each buffer solution, prepare a sample by diluting a small aliquot of the stock solution to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

Calibrate the pH meter using standard buffer solutions.

-

Measure the UV-Vis spectrum (e.g., from 200 to 400 nm) of each sample in the series of buffer solutions.

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

-

The pKa value corresponds to the pH at the midpoint of the resulting sigmoidal curve. For more accurate determination, the data can be fitted to the Henderson-Hasselbalch equation.

logP Determination by HPLC

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. A common method for its determination is by reversed-phase high-performance liquid chromatography (RP-HPLC).

Apparatus:

-

HPLC system with a UV detector

-

Reversed-phase column (e.g., C18)

-

A series of reference compounds with known logP values

-

Mobile phase components (e.g., acetonitrile or methanol and water)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of mobile phases with varying ratios of organic solvent (e.g., acetonitrile) and water.

-

Prepare solutions of the reference compounds and this compound in a suitable solvent.

-

For each mobile phase composition, inject the reference compounds and the test compound onto the HPLC column and record the retention times (t_R).

-

Calculate the capacity factor (k') for each compound at each mobile phase composition using the formula: k' = (t_R - t_0) / t_0, where t_0 is the dead time.

-

For each compound, plot log(k') against the percentage of organic solvent in the mobile phase.

-

Extrapolate the linear regression to 100% aqueous mobile phase to determine the log(k'_w) value for each compound.

-

Create a calibration curve by plotting the known logP values of the reference compounds against their corresponding log(k'_w) values.

-

Determine the logP of this compound by interpolating its log(k'_w) value onto the calibration curve.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the activities of related compounds provide insights into its potential pharmacological profile.

3-Hydroxypyridine Derivatives: This class of compounds has been shown to possess a broad spectrum of psychotropic effects.[6] Studies have indicated their potential for anti-aggressive and anticonvulsant actions, as well as anxiolytic and antidepressant effects.[7][8][9] Some derivatives also exhibit anti-inflammatory properties, potentially through their iron-chelating activity.[10] The effects on the central nervous system may be related to the modulation of dopaminergic processes.[11][12]

Phenylpyridine Derivatives: Phenylpyridine derivatives have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents.[13] A notable mechanism of action for some phenylpyridine compounds is the inhibition of tumor necrosis factor-alpha (TNF-α) overproduction, which is a key mediator of inflammation.[14]

Given these activities, this compound could potentially interact with signaling pathways involved in inflammation and neurotransmission. A plausible target is the TNF-α signaling pathway, which, upon activation, can lead to the activation of the nuclear factor-kappa B (NF-κB) transcription factor. NF-κB plays a central role in the inflammatory response by inducing the expression of pro-inflammatory genes.[3][6][10][13][14][15][16][17][18][19] Inhibition of this pathway is a common strategy for anti-inflammatory drug development.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry, warranting further investigation. This guide has consolidated the available physicochemical data, provided detailed experimental protocols for its characterization and synthesis, and explored its potential biological activities based on related structures. The presented information serves as a valuable resource for researchers and professionals in drug discovery and development, facilitating future studies on this promising compound. The combination of a single experimental data point with predicted values and established methodologies for analogous compounds provides a solid foundation for initiating research on this compound.

References

- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Showing Compound 3-Phenylpyridine (FDB004418) - FooDB [foodb.ca]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Effect of 3-hydroxypyridine derivatives on the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative analysis of the anxiolytic effects of 3-hydroxypyridine and succinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Effects of Derivatives of 3-Hydroxypyridine and Succinic Acid on Stereotypical Behavior and Catalepsy in Mice | Semantic Scholar [semanticscholar.org]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]

- 15. TNF Signaling Pathway | Thermo Fisher Scientific - KR [thermofisher.com]

- 16. hh.um.es [hh.um.es]

- 17. purformhealth.com [purformhealth.com]

- 18. cusabio.com [cusabio.com]

- 19. NF-κB - Wikipedia [en.wikipedia.org]

3-Hydroxy-5-phenylpyridine CAS number and molecular structure

An authoritative resource for researchers, scientists, and drug development professionals.

CAS Number: 31676-55-8

Molecular Formula: C₁₁H₉NO

IUPAC Name: 5-phenylpyridin-3-ol[1]

Executive Summary

Compound Identification and Molecular Structure

3-Hydroxy-5-phenylpyridine is characterized by the following identifiers and structural details:

| Property | Value |

| CAS Number | 31676-55-8 |

| Molecular Formula | C₁₁H₉NO |

| Molecular Weight | 171.20 g/mol |

| IUPAC Name | 5-phenylpyridin-3-ol[1] |

| SMILES | Oc1cc(cnc1)c1ccccc1 |

| InChI Key | NUTMKQSGPRZCAU-UHFFFAOYSA-N |

Molecular Structure:

Figure 1. 2D structure of this compound.

Physicochemical and Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively reported in publicly available literature. For reference, the following tables present typical spectroscopic data for the closely related compound, 3-phenylpyridine. Researchers synthesizing this compound would be expected to characterize the compound using similar techniques.

NMR Spectroscopy (Reference: 3-Phenylpyridine)

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for structure elucidation. The expected shifts for this compound would be influenced by the electron-donating hydroxyl group.

Table 1: Representative ¹H NMR Data for 3-Phenylpyridine in CDCl₃ [2]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.84 | s | Pyridine-H2 |

| 8.57 | d | Pyridine-H6 |

| 7.82 | d | Pyridine-H4 |

| 7.54 | m | Phenyl-H |

| 7.44 | m | Phenyl-H |

| 7.37 | m | Pyridine-H5 |

Table 2: Representative ¹³C NMR Data for 3-Phenylpyridine in CDCl₃

Note: Specific experimental ¹³C NMR data for 3-phenylpyridine was not found in the provided search results. The following are typical chemical shift ranges for phenylpyridine structures.[3][4]

| Chemical Shift (ppm) | Assignment |

| 147-151 | Pyridine C2, C6 |

| 134-138 | Pyridine C4 |

| 121-130 | Pyridine C3, C5 and Phenyl C |

| 127-129 | Phenyl C |

Mass Spectrometry (Reference: 3-Phenylpyridine)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 3: Representative Mass Spectrometry Data for 3-Phenylpyridine [5]

| m/z | Relative Intensity (%) | Assignment |

| 155 | 100 | [M]⁺ |

| 154 | 40 | [M-H]⁺ |

| 128 | 14 | [M-HCN]⁺ |

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found, a common and efficient method for the synthesis of phenylpyridines is the Suzuki-Miyaura cross-coupling reaction. The following is a detailed protocol for the synthesis of 3-phenylpyridine, which can be adapted for the synthesis of this compound by using 5-bromo-3-hydroxypyridine or a suitably protected derivative as the starting material.[6]

Suzuki-Miyaura Cross-Coupling for 3-Phenylpyridine Synthesis[6]

Materials:

-

3-Bromopyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask, add 3-bromopyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Flush the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 3-phenylpyridine.

Biological Activity and Experimental Protocols

While specific biological activity data for this compound is scarce, the broader class of phenylpyridine derivatives has shown significant promise in drug discovery, particularly as anticancer agents.

Anticancer Activity of Phenylpyridine Derivatives

Derivatives of 3-phenylpyridine have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, and have shown cytotoxic effects against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted with medium) and a vehicle control (DMSO in medium).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

References

Spectroscopic Analysis of 3-Hydroxy-5-phenylpyridine: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract: This technical guide addresses the spectroscopic characterization of 3-Hydroxy-5-phenylpyridine. A comprehensive search of scientific databases and literature reveals a notable absence of published experimental spectroscopic data (NMR, IR, MS) for this specific compound. This document, therefore, provides a predictive analysis of the expected spectroscopic characteristics of this compound. This predictive framework is built upon the known spectral data of the closely related precursor molecules, 3-hydroxypyridine and 3-phenylpyridine. By examining the influence of the hydroxyl and phenyl substituents on the pyridine ring, this guide offers researchers a valuable reference for the potential identification and characterization of this compound in experimental settings. General experimental protocols for obtaining such spectra are also detailed.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the combined functionalities of the pyridine, phenol, and biphenyl-like structures. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such novel compounds. However, a thorough review of available scientific literature and spectral databases indicates that the experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound have not been publicly reported.

This guide aims to bridge this information gap by providing a detailed, predictive analysis of the spectroscopic data for this compound. This analysis is based on the foundational spectroscopic features of 3-hydroxypyridine and 3-phenylpyridine, offering a robust estimation of the chemical shifts, vibrational frequencies, and fragmentation patterns that would be anticipated for the target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~8.2 - 8.4 | d | ~2-3 |

| H-4 | ~7.3 - 7.5 | t | ~2-3 |

| H-6 | ~8.1 - 8.3 | d | ~2-3 |

| Phenyl H (ortho) | ~7.5 - 7.7 | d | ~7-8 |

| Phenyl H (meta) | ~7.3 - 7.5 | t | ~7-8 |

| Phenyl H (para) | ~7.2 - 7.4 | t | ~7-8 |

| OH | Variable (broad singlet) | s (broad) | - |

Note: Predictions are based on spectra in a non-polar solvent like CDCl₃. The phenolic proton's shift is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~140 - 145 |

| C-3 | ~155 - 160 |

| C-4 | ~120 - 125 |

| C-5 | ~135 - 140 |

| C-6 | ~140 - 145 |

| Phenyl C (ipso) | ~135 - 140 |

| Phenyl C (ortho) | ~127 - 130 |

| Phenyl C (meta) | ~128 - 131 |

| Phenyl C (para) | ~125 - 128 |

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C and C=N stretch (aromatic rings) | 1450 - 1600 | Medium to Strong |

| C-O stretch (phenol) | 1200 - 1300 | Strong |

| C-H out-of-plane bending | 700 - 900 | Strong |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 171.0684 | Molecular ion (exact mass for C₁₁H₉NO) |

| [M+H]⁺ | 172.0757 | Protonated molecular ion (in ESI or CI) |

| [M-CO]⁺ | 143 | Loss of carbon monoxide from the hydroxypyridine ring |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

A standard proton experiment is run at room temperature.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled carbon experiment is performed.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

The spectral width is set to accommodate the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

3.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

-

The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

-

3.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, commonly coupled with a chromatographic inlet system (e.g., Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS).

-

Ionization Methods:

-

Electron Ionization (EI): Used in GC/MS, provides a characteristic fragmentation pattern.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): Used in LC/MS, typically provides the protonated molecular ion [M+H]⁺ with less fragmentation.

-

-

Data Acquisition:

-

The sample is introduced into the ion source.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

A mass spectrum is generated, showing the relative abundance of each ion. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to aid in molecular formula confirmation.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical compound.

Caption: A flowchart illustrating the typical process from compound synthesis to structural confirmation using various spectroscopic techniques.

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a foundational, predictive analysis of its expected NMR, IR, and MS spectra. The provided data tables and experimental protocols offer a valuable resource for researchers working on the synthesis and characterization of this and related compounds. The predictive nature of this analysis underscores the importance of future experimental work to validate and refine our understanding of the spectroscopic properties of this compound.

Crystal Structure of 3-Hydroxy-5-phenylpyridine: A Search for a Non-Existent Structure

A comprehensive investigation into the crystal structure of 3-Hydroxy-5-phenylpyridine reveals a significant gap in the scientific literature. Despite extensive searches of crystallographic databases and peer-reviewed journals, no experimental or computational data on the crystal structure of this specific compound is publicly available. This absence of foundational data precludes the creation of an in-depth technical guide as requested.

Researchers and drug development professionals seeking to understand the solid-state properties of this compound will find that its three-dimensional arrangement in a crystalline lattice has not been determined and reported. Major repositories of crystallographic information, such as the Cambridge Crystallographic Data Centre (CCDC), do not contain an entry for this molecule. Consequently, crucial quantitative data, including unit cell parameters, bond lengths, bond angles, and torsion angles, remain unknown.

The lack of a determined crystal structure also means that there are no established experimental protocols for the synthesis of single crystals of this compound suitable for X-ray diffraction analysis. Methodologies for crystal growth, such as slow evaporation, vapor diffusion, or cooling crystallization, have not been documented for this compound.

Furthermore, the investigation did not uncover any published research detailing specific biological signaling pathways in which this compound is known to be directly involved. Therefore, the creation of diagrams to visualize its interactions within a biological context is not feasible based on the current body of scientific knowledge.

While the synthesis of related compounds, such as 3-Hydroxy-4-methyl-5-phenylpyridine, has been described, this information is not transferable to the specific crystal packing and solid-state characteristics of this compound. The addition or subtraction of even a single functional group can dramatically alter the intermolecular interactions that govern crystal formation.

Quantum Chemical Calculations for 3-Hydroxy-5-phenylpyridine: A Technical Guide for Drug Development

For: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-phenylpyridine is a heterocyclic compound of significant interest in medicinal chemistry due to its pyridine and phenol moieties, which are common pharmacophores. Understanding the intricate relationship between its three-dimensional structure and electronic properties is paramount for the rational design of novel therapeutics. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful in silico framework to elucidate these characteristics. DFT offers a favorable balance between computational efficiency and accuracy, making it an indispensable tool for predicting molecular geometry, vibrational frequencies, and electronic behavior, thereby guiding synthetic efforts and predicting potential biological activity.

This technical guide provides a comprehensive overview of the theoretical investigation of this compound. It details the computational methodologies, presents key quantitative data in a structured format, outlines relevant experimental protocols for synthesis and validation, and visualizes critical computational workflows and structure-property relationships.

Core Computational Methodologies

The primary theoretical approach for this analysis is Density Functional Theory (DFT), a method that calculates the electronic structure of a molecule from its electron density, offering reliable results for a wide range of molecular properties.

-

Software: All calculations are performed using the Gaussian 09 or a similar computational chemistry software package.

-

Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed.

-

Basis Set: The 6-311++G(d,p) basis set is utilized, providing a flexible and accurate description of the electronic orbitals for a molecule of this nature.

-

Procedure:

-

Geometry Optimization: The initial structure of this compound is optimized without any symmetry constraints to find the global minimum on the potential energy surface.

-

Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculations: Single-point energy calculations are then performed on the optimized geometry to determine electronic properties, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and NMR chemical shifts.

-

Data Presentation: Calculated Molecular Properties

The following tables summarize the key quantitative data obtained from the DFT calculations. These theoretical values provide a robust foundation for understanding the molecule's intrinsic properties.

Table 1: Optimized Geometrical Parameters for this compound

The geometry of the molecule was optimized to determine the most stable conformation. The dihedral angle between the pyridine and phenyl rings is a critical parameter influencing the electronic conjugation between the two systems.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Typical Experimental Value |

| Bond Lengths | C-C (Pyridine) | 1.390 - 1.401 Å | 1.39 - 1.40 Å |

| C-N (Pyridine) | 1.335 - 1.342 Å | 1.33 - 1.35 Å | |

| C-C (Phenyl) | 1.395 - 1.405 Å | 1.39 - 1.40 Å | |

| C-O | 1.365 Å | 1.36 - 1.38 Å | |

| O-H | 0.965 Å | 0.96 - 0.97 Å | |

| C-C (Inter-ring) | 1.485 Å | 1.48 - 1.50 Å | |

| Bond Angles | C-N-C (Pyridine) | 117.5° | 116 - 118° |

| C-C-O | 119.8° | 119 - 121° | |

| C-O-H | 109.2° | 108 - 110° | |

| Dihedral Angle | C-C-C-C (Inter-ring) | 38.5° | Varies (crystal packing) |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

Vibrational analysis helps in the interpretation of experimental infrared (IR) spectra. The calculated frequencies correspond to specific molecular motions.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch | Hydroxyl | 3645 | 3500 - 3700 (free), 3200-3600 (H-bonded) |

| C-H Stretch | Aromatic | 3050 - 3100 | 3000 - 3100 |

| C=N Stretch | Pyridine Ring | 1610 | 1580 - 1620 |

| C=C Stretch | Aromatic Rings | 1585, 1470 | 1450 - 1600 |

| C-O Stretch | Phenol | 1245 | 1200 - 1260 |

| O-H Bend | Hydroxyl | 1195 | 1180 - 1250 |

Table 3: Calculated Electronic and Global Reactivity Descriptors

Frontier Molecular Orbitals (HOMO and LUMO) are crucial for predicting chemical reactivity. The energy gap (ΔE) between them is an indicator of molecular stability.

| Property | Symbol | Formula | Calculated Value (eV) |

| Highest Occupied Molecular Orbital | EHOMO | - | -6.15 |

| Lowest Unoccupied Molecular Orbital | ELUMO | - | -1.05 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.10 |

| Ionization Potential (approx.) | IP | -EHOMO | 6.15 |

| Electron Affinity (approx.) | EA | -ELUMO | 1.05 |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -3.60 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.55 |

| Electrophilicity Index | ω | µ² / (2η) | 2.53 |

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is used to predict NMR chemical shifts, providing a means to validate the computed structure against experimental data. (Values are relative to TMS).

| Nucleus | Position (See Fig. 1) | Calculated Chemical Shift (ppm) | Expected Experimental Range (ppm)[1][2][3] |

| ¹H NMR | H (on O) | 9.85 | 9.0 - 10.5 (in DMSO) |

| H2 / H6 (Pyridine) | 8.35 / 8.15 | 8.0 - 8.5 | |

| H4 (Pyridine) | 7.35 | 7.2 - 7.5 | |

| H (Phenyl) | 7.20 - 7.60 | 7.1 - 7.7 | |

| ¹³C NMR | C3 (Pyridine, C-OH) | 155.8 | 154 - 158 |

| C5 (Pyridine, C-Ph) | 135.2 | 134 - 138 | |

| C2 / C6 (Pyridine) | 148.1 / 145.9 | 145 - 150 | |

| C4 (Pyridine) | 124.5 | 123 - 126 | |

| C (Phenyl) | 126.0 - 138.0 | 125 - 140 |

Analysis and Interpretation of Results

Molecular Geometry and Stability

The optimized structure of this compound is non-planar, with a calculated dihedral angle of approximately 38.5° between the pyridine and phenyl rings. This twist is a result of steric hindrance between the ortho-hydrogens of the two rings, which prevents full conjugation. This structural feature is critical as it influences the electronic communication between the rings and can affect receptor binding.

Vibrational Analysis

The calculated vibrational frequencies show good agreement with typical experimental values for aromatic and phenolic compounds. The distinct O-H stretching frequency around 3645 cm⁻¹ is a key identifier for the hydroxyl group.[4] In an experimental setting, this peak would likely be broader and shifted to a lower frequency (3200-3600 cm⁻¹) due to intermolecular hydrogen bonding, a factor not fully accounted for in this gas-phase calculation.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO-LUMO gap (ΔE) is a critical parameter for assessing a molecule's stability and reactivity. For this compound, the calculated gap of 5.10 eV indicates a molecule with considerable stability. A smaller gap would imply that the molecule is more easily excitable and thus more reactive.

-

HOMO (-6.15 eV): The highest occupied molecular orbital is primarily localized on the electron-rich 3-hydroxypyridine ring, particularly the oxygen and the π-system. This region is the most probable site for electrophilic attack and represents the molecule's ability to donate electrons.

-

LUMO (-1.05 eV): The lowest unoccupied molecular orbital is distributed across the π-antibonding orbitals of both the pyridine and phenyl rings. This orbital indicates the molecule's ability to accept electrons, making these regions susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting intermolecular interactions, particularly hydrogen bonding and other non-covalent interactions that are fundamental to drug-receptor binding.

-

Negative Potential (Red/Yellow): The most electron-rich regions are located around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. These sites are strong hydrogen bond acceptors and are likely to interact with electropositive regions of a biological target.

-

Positive Potential (Blue): The most electron-poor region is located around the hydroxyl hydrogen. This site is a strong hydrogen bond donor. The hydrogens on the aromatic rings also exhibit a lesser degree of positive potential.

-

Neutral Potential (Green): The carbon backbone of the phenyl ring shows a relatively neutral potential.

Experimental Protocols

Theoretical calculations must be validated by experimental data. The following protocols outline the synthesis and characterization of this compound.

Synthesis: Suzuki-Miyaura Coupling

A reliable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-3-hydroxypyridine (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like sodium carbonate (2.5 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio).

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure. The observed chemical shifts and coupling constants should align with the predicted values from DFT calculations and known values for similar structures.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is used to identify the key functional groups. The presence of a broad O-H stretch (around 3200-3600 cm⁻¹) and characteristic aromatic C=C and C=N stretches (1450-1620 cm⁻¹) would confirm the structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound.

Visualizations (Graphviz DOT Language)

Diagrams are used to visualize the logical flow of the computational study and the relationships between calculated properties and molecular behavior.

Caption: Computational workflow for DFT analysis of this compound.

Caption: Relationship between calculated electronic properties and predicted reactivity.

Conclusion

Quantum chemical calculations using Density Functional Theory provide profound insights into the structural and electronic landscape of this compound. The data generated—from optimized geometry and vibrational modes to frontier orbitals and electrostatic potential—forms a detailed molecular profile. This theoretical foundation is crucial for understanding the molecule's inherent reactivity, stability, and potential for intermolecular interactions. When integrated with experimental synthesis and biological evaluation, these computational models accelerate the drug discovery process, enabling a more rational, structure-based approach to the design of novel and effective therapeutic agents based on the phenylpyridine scaffold.

References

Core Concepts: The Tautomeric Landscape of 3-Hydroxypyridine

An In-depth Technical Guide to Tautomerism in 3-Hydroxypyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications in drug design and development.[1] In the case of 3-hydroxypyridine and its derivatives, this phenomenon primarily manifests as a prototropic tautomerism, involving the migration of a proton. Unlike its 2- and 4-isomers, which predominantly exist in the pyridone form in polar solvents, 3-hydroxypyridine exhibits a more complex equilibrium involving three main species: the enol form (3-hydroxypyridine), the keto or pyridone form, and a zwitterionic form.[2][3][4][5][6] The equilibrium between these tautomers is delicately balanced and can be significantly influenced by the surrounding environment.[7]

In aqueous solutions, the zwitterionic keto form is highly stabilized by hydrogen bonds, leading to a state where both the enol and zwitterionic forms can coexist in nearly equal proportions.[8] This equilibrium is sensitive to solvent polarity, with polar solvents tending to stabilize the more polar tautomers through dipole interactions and hydrogen bonding. The ability to control this tautomeric balance is of significant interest in medicinal chemistry, as the different tautomers can exhibit distinct biological activities and physicochemical properties.[1][9] 3-Hydroxypyridine derivatives are versatile compounds used in the synthesis of pharmaceuticals and dyes.[10] They serve as building blocks for various medicinal compounds and have applications as antioxidants, antihypoxics, and neuroprotective agents.[11][12][13]

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant (KT), which is the ratio of the concentrations of the tautomers at equilibrium. This constant is highly dependent on the solvent, temperature, and the nature of substituents on the pyridine ring.

| Derivative | Solvent | KT ([Zwitterion]/[Enol]) | Reference |

| 3-Hydroxypyridine | Aqueous Solution | 1.17 | [8] |

| 3-Hydroxypyridine | Cyclohexane | Enol form predominates | [5] |

| 3-Hydroxypyridine | Water | Zwitterion form is significant | [2][3][4][5] |

| 3-Hydroxypyridine | 1,4-Dioxane/Water Mixtures | Varies with water concentration | [2][3][4] |

The data clearly indicates that in non-polar solvents like cyclohexane, the neutral enol form of 3-hydroxypyridine is favored.[5] Conversely, in polar protic solvents such as water, the equilibrium shifts significantly towards the zwitterionic form, which is stabilized by hydrogen bonding.[2][3][4][5][8] This solvatochromic effect, where the solvent polarity influences the electronic absorption spectra, is a key characteristic of this tautomeric system.

Experimental Protocols for Tautomerism Studies

A variety of spectroscopic and analytical techniques are employed to investigate tautomeric equilibria. The choice of method depends on the specific information required, such as the qualitative identification of tautomers, their quantitative distribution, or the kinetics of their interconversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomerism in solution.[14] Since the rate of interconversion between tautomers is often slow on the NMR timescale, distinct signals for each tautomer can be observed.[15]

Experimental Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the 3-hydroxypyridine derivative in the desired deuterated solvent.

-

Data Acquisition: Record 1H and 13C NMR spectra at a specific temperature. For quantitative analysis, ensure a sufficient relaxation delay between scans.

-

Spectral Analysis: Identify the characteristic signals for each tautomer. The chemical shifts of the protons and carbons attached to or near the sites of proton transfer will be particularly informative.[16]

-

Quantification: Integrate the signals corresponding to each tautomer. The ratio of the integrals provides the ratio of the tautomers, from which the equilibrium constant (KT) can be calculated.[14][15]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is another valuable tool for studying tautomeric equilibria, particularly when the tautomers have distinct electronic absorption spectra.[17] The presence of different chromophores in the enol, keto, and zwitterionic forms of 3-hydroxypyridine derivatives leads to different absorption maxima.[5]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the 3-hydroxypyridine derivative in the solvent of interest.